molecular formula C8H13Cl2N5 B1472772 3-{[1,2,4]Triazolo[1,5-a]pyrimidin-6-yl}propan-1-amine dihydrochloride CAS No. 1949836-66-1

3-{[1,2,4]Triazolo[1,5-a]pyrimidin-6-yl}propan-1-amine dihydrochloride

Cat. No.: B1472772
CAS No.: 1949836-66-1
M. Wt: 250.13 g/mol
InChI Key: IORZZEUAPPDUGW-UHFFFAOYSA-N
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Description

3-{[1,2,4]Triazolo[1,5-a]pyrimidin-6-yl}propan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C8H13Cl2N5 and its molecular weight is 250.13 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-{[1,2,4]Triazolo[1,5-a]pyrimidin-6-yl}propan-1-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit enzymes such as JAK1 and JAK2, which are crucial in cell signaling pathways . The compound’s interaction with these enzymes involves binding to their active sites, thereby preventing substrate access and subsequent enzyme activity. Additionally, it may interact with other biomolecules, such as nucleic acids, influencing gene expression and cellular metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the ERK signaling pathway . This compound can modulate gene expression, leading to changes in cellular metabolism and function. For example, it has been shown to induce apoptosis in cancer cells by affecting the expression of apoptosis-related proteins . Furthermore, it can cause cell cycle arrest, thereby inhibiting cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its inhibition of JAK1 and JAK2 involves binding to the ATP-binding sites of these enzymes, preventing their phosphorylation and subsequent activation . This inhibition disrupts downstream signaling pathways, leading to changes in gene expression and cellular responses. Additionally, the compound may interact with DNA, influencing transcriptional activity and gene expression .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effectiveness. Over time, the compound may undergo degradation, leading to a decrease in its activity . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . Its stability can be influenced by various factors, such as temperature, pH, and the presence of other chemicals .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, it has been observed to have therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies among different animal models, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity . Additionally, it may affect metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It is transported across cell membranes by specific transporters and may bind to proteins that facilitate its distribution . The compound’s localization within cells can influence its activity, with accumulation in specific compartments potentially enhancing its effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It may be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . This localization can affect its function, with nuclear localization potentially influencing gene expression and mitochondrial localization impacting cellular metabolism .

Biological Activity

The compound 3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propan-1-amine dihydrochloride , with the CAS number 1949836-66-1 , is a nitrogen-containing heterocyclic compound that has drawn attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C8H13Cl2N5C_8H_{13}Cl_2N_5 with a molecular weight of 250.13 g/mol . The compound contains a triazole ring fused with a pyrimidine structure, which is typical for many biologically active molecules.

Structural Information

PropertyValue
Molecular FormulaC₈H₁₃Cl₂N₅
Molecular Weight250.13 g/mol
CAS Number1949836-66-1
IUPAC NameThis compound

Antiproliferative Effects

Research indicates that compounds similar to 3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propan-1-amine exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study on [1,2,3]triazolo[4,5-d]pyrimidine derivatives revealed that these compounds could inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: Compound 43

In a related study involving triazolo-pyrimidine derivatives, compound 43 demonstrated potent antiproliferative effects with an IC₅₀ value of 0.85 μM against MGC-803 gastric cancer cells. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

Another aspect of biological activity includes antimicrobial properties. Related compounds have shown moderate activity against various bacterial and fungal strains. For example, synthesized triazolo derivatives were tested against common pathogens and exhibited notable effects comparable to established antibiotics like streptomycin .

The biological mechanisms attributed to these compounds often involve:

  • Apoptosis Induction : Triggering programmed cell death pathways in cancer cells.
  • Cell Cycle Arrest : Preventing cancer cells from proliferating.
  • Antimicrobial Mechanisms : Disruption of microbial cell wall synthesis or function.

Summary of Biological Evaluations

A table summarizing key findings from various studies on triazolo-pyrimidine derivatives is presented below:

Study ReferenceActivity TypeCell Line/PathogenIC₅₀/Activity Level
AntiproliferativeMGC-803 (gastric cancer)0.85 μM
AntimicrobialVarious bacteria/fungiModerate activity

Future Directions

The ongoing research into the biological activities of triazolo-pyrimidine derivatives suggests potential therapeutic applications in oncology and infectious diseases. Further studies are needed to explore the full range of biological effects and optimize these compounds for clinical use.

Properties

IUPAC Name

3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5.2ClH/c9-3-1-2-7-4-10-8-11-6-12-13(8)5-7;;/h4-6H,1-3,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORZZEUAPPDUGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NC=NN21)CCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.